molecular formula C15H20FNO5S2 B12619944 N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide

N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide

Cat. No.: B12619944
M. Wt: 377.5 g/mol
InChI Key: HBLXAGIMYYUTOA-UHFFFAOYSA-N
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Description

N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a sulfonated tetrahydrothiophene dioxide moiety and a bulky tert-butyl substituent. The compound’s structure comprises:

  • Sulfonyl group: Attached to a 1,1-dioxidotetrahydrothiophen-3-yl group, which may improve solubility and introduce conformational rigidity.
  • tert-Butyl substituent: A lipophilic group at the N-position, likely influencing metabolic stability and steric interactions.

Properties

Molecular Formula

C15H20FNO5S2

Molecular Weight

377.5 g/mol

IUPAC Name

N-tert-butyl-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide

InChI

InChI=1S/C15H20FNO5S2/c1-15(2,3)17-14(18)12-8-10(4-5-13(12)16)24(21,22)11-6-7-23(19,20)9-11/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,18)

InChI Key

HBLXAGIMYYUTOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)C2CCS(=O)(=O)C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the fluorobenzamide core, followed by the introduction of the tert-butyl group and the dioxidotetrahydrothiophenyl sulfonyl group. Common reagents used in these reactions include tert-butyl chloride, sulfur-containing compounds, and fluorinating agents. The reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or alter signaling pathways by interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

(S)-4-(2-Cyano-3-hydroxybut-2-enamido)-N-(2,6-difluorophenyl)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide (Compound 13t) : Substituents: Features a trifluoropropyloxy group and multiple fluorine atoms, enhancing electron-withdrawing effects. Key Differences: Lacks the sulfonated tetrahydrothiophene dioxide moiety but includes a cyano-hydroxybutenamido group, which may improve hydrogen-bonding capacity. Biological Relevance: Demonstrated efficacy in biological evaluations (e.g., kinase inhibition), suggesting fluorinated benzamides are viable scaffolds for therapeutic development.

Generic Fluorinated Benzamides: Positional Effects of Fluorine: Fluorine at the 2-position (target compound) vs. 4-/5-positions (e.g., Compound 13t) may alter electronic distribution and steric accessibility. Sulfonyl vs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 13t
LogP (Predicted) ~2.5 (moderate lipophilicity due to tert-butyl) ~1.8 (lower due to polar cyano/hydroxy groups)
Solubility Moderate (sulfonyl enhances aqueous solubility) Low (trifluoropropyloxy reduces solubility)
Metabolic Stability High (tert-butyl resists oxidation) Moderate (cyano group may undergo hydrolysis)

Crystallographic Analysis

  • Structural Studies : SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule crystallography. The target compound’s conformational rigidity (from the sulfonated tetrahydrothiophene ring) could facilitate high-resolution structural determination, aiding in structure-activity relationship (SAR) studies.

Research Findings and Implications

  • SAR Insights : The tert-butyl group in the target compound may reduce off-target interactions compared to smaller substituents (e.g., methyl), as seen in other benzamide derivatives.
  • Sulfonated Moieties : The tetrahydrothiophene dioxide-sulfonyl group likely enhances binding to sulfonyl-sensitive targets (e.g., proteases, GPCRs), a feature absent in Compound 13t.
  • Fluorine Positioning : Fluorine at the 2-position may create a unique electrostatic profile, differentiating it from 4-/5-fluorinated analogs.

Biological Activity

N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, biological mechanisms, and relevant studies assessing its pharmacological properties.

Structural Overview

The compound features a tert-butyl group , a fluorobenzamide , and a dioxidotetrahydrothiophene moiety. Its molecular formula is C14H18FNO2SC_{14}H_{18}FNO_2S, with a molecular weight of approximately 291.36 g/mol. The unique arrangement of these functional groups contributes to its diverse biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydrothiophene Ring : Utilizing reagents like potassium permanganate for oxidation.
  • Sulfonylation : The introduction of the sulfonyl group through reactions with sulfonyl chlorides.
  • Fluorination : The incorporation of the fluorine atom in the benzamide structure.

Optimizing reaction conditions—such as temperature and solvent choice—is crucial for maximizing yield and purity.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that derivatives containing thiophene rings often demonstrate enhanced cytotoxicity against various cancer cell lines. In vitro assays using human lung cancer cell lines (e.g., A549) have reported promising results for compounds with similar characteristics, suggesting that this compound may also possess notable antitumor activity .

Antimicrobial Properties

The compound's potential antimicrobial activity has been evaluated against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it may inhibit bacterial growth effectively, although specific data on this compound remains limited .

The exact biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • DNA Binding : Similar compounds have shown a tendency to bind within the minor groove of DNA, potentially interfering with replication and transcription processes .
  • Enzyme Inhibition : The sulfonamide group may interact with various enzymes involved in cellular metabolism or signaling pathways.

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)benzamideC22H26FNO3SSimilar thiophene structureSignificant antitumor activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzylbenzamideC19H21NOS2Lacks fluorineModerate cytotoxicity
6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(pentanoylamino)-4,5,6,7-tetrahydro-1-benzothiopheneC22H28N2O3SComplex heterocyclic structurePotential anti-inflammatory properties

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound:

  • Study on Antitumor Activity : A study evaluated the cytotoxic effects of various thiophene derivatives on lung cancer cell lines using MTS assays. Compounds with similar structures demonstrated significant inhibition of cell proliferation .
  • Antimicrobial Testing : Research involving broth microdilution methods assessed the antibacterial effects against Escherichia coli and Staphylococcus aureus. Compounds sharing structural features exhibited promising results in inhibiting bacterial growth .

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